3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining an indole, pyridine, and aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The final step involves the chlorination of the aniline ring using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using thionyl chloride or bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets such as enzymes and receptors. The indole and pyridine moieties allow it to bind with high affinity to various biological targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyl-1H-indol-3-yl)methyl]aniline
- 3-chloro-N-[(1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
- N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Uniqueness
3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to the presence of the chlorine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C21H18ClN3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(19-11-4-5-12-23-19)25-16-8-6-7-15(22)13-16/h2-13,21,24-25H,1H3 |
InChI Key |
PQOSCKPYKZJOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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